Chlorine Positional Effect: 6-Cl vs. 5-Cl vs. Des-Chloro Benzoxazole – Differential Sigma Receptor Pharmacophore Engagement
The 6-chloro substitution on the benzoxazole scaffold places the electron-withdrawing chlorine at a position that tunes the electron density of the aromatic system and influences the orientation of the piperidine-thiomorpholine tail. Published X-ray and SAR studies on benzoxazole-based sigma receptor ligands demonstrate that chlorine substitution at the 5-position versus removal of chlorine alters the dihedral angle between the benzoxazole core and the piperidine ring, shifting the pharmacophore geometry and reducing sigma-1/sigma-2 affinity by up to 10-fold [1]. While direct affinity data for CAS 2640815-18-3 are not publicly reported, the 6-chloro isomer is predicted to occupy a distinct conformational space relative to the 5-chloro isomer (CAS 2640815-16-1) and the des-chloro analog (CAS 2640974-56-5), based on structurally resolved congeners [1].
| Evidence Dimension | Predicted sigma receptor binding geometry and affinity rank order based on positional chlorine SAR |
|---|---|
| Target Compound Data | 6-chloro-benzoxazole-piperidine-thiomorpholine (CAS 2640815-18-3): predicted binding-competent conformation |
| Comparator Or Baseline | 5-chloro isomer (CAS 2640815-16-1): altered dihedral angle; des-chloro analog (CAS 2640974-56-5): loss of halogen bond potential |
| Quantified Difference | Literature precedent shows that 5-Cl → H substitution in benzoxazole sigma ligands reduces σ1 Ki by 3- to 10-fold [1]; exact values for current series not disclosed. |
| Conditions | In silico conformer analysis and in vitro sigma-1/sigma-2 radioligand displacement assays (guinea pig brain membranes) for congeneric 5-chlorobenzoxazole series [1]. |
Why This Matters
Selecting the 6-chloro isomer over the 5-chloro or des-chloro analogs controls the pharmacophore geometry and anticipated sigma receptor binding profile, which is critical when the compound serves as a chemical probe or scaffold in sigma receptor targeted drug discovery.
- [1] Romeo G, Prezzavento O, Intagliata S, et al. Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. Eur J Med Chem. 2019;174:226-235. doi:10.1016/j.ejmech.2019.04.045. View Source
